molecular formula C16H13NO2S2 B5887607 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one

Cat. No. B5887607
M. Wt: 315.4 g/mol
InChI Key: FVUVZTKAWUIJBE-LCYFTJDESA-N
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Description

4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one, also known as MNMT, is a thiazolone derivative that has been extensively studied for its potential therapeutic applications. MNMT has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. In

Mechanism of Action

The mechanism of action of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival. This compound has also been shown to activate the p53 signaling pathway, which is involved in the regulation of cell cycle and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-6, and MCP-1. This compound has also been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines, such as breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to inhibit the growth of various bacteria and fungi, such as E. coli, S. aureus, and C. albicans.

Advantages and Limitations for Lab Experiments

4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also soluble in common organic solvents, which makes it easy to handle in lab experiments. However, this compound has some limitations for lab experiments. It has low water solubility, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and air, which can affect its stability over time.

Future Directions

For 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one research include:
1. Investigating the potential of this compound as an anti-inflammatory agent in animal models of inflammation.
2. Studying the potential of this compound as an anti-cancer agent in animal models of cancer.
3. Exploring the potential of this compound as an anti-microbial agent in animal models of infection.
4. Investigating the pharmacokinetics and toxicity of this compound in animal models.
5. Developing novel derivatives of this compound with improved potency and selectivity.
In conclusion, this compound is a thiazolone derivative that has shown promising results in various in vitro and in vivo studies. This compound possesses anti-inflammatory, anti-cancer, and anti-microbial properties, and has potential therapeutic applications. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves the condensation of 4-methoxy-1-naphthaldehyde and 2-(methylthio)-1,3-thiazol-5(4H)-one in the presence of a base. The resulting product is a yellow crystalline solid that can be purified by recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

Scientific Research Applications

4-[(4-methoxy-1-naphthyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been shown to possess anti-microbial properties by inhibiting the growth of various bacteria and fungi.

properties

IUPAC Name

(4Z)-4-[(4-methoxynaphthalen-1-yl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S2/c1-19-14-8-7-10(11-5-3-4-6-12(11)14)9-13-15(18)21-16(17-13)20-2/h3-9H,1-2H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVUVZTKAWUIJBE-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C=C3C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C2=CC=CC=C21)/C=C\3/C(=O)SC(=N3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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